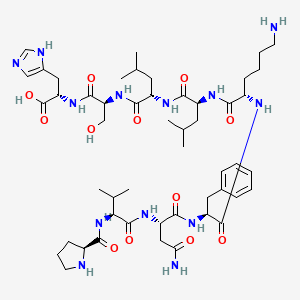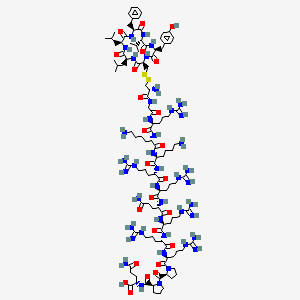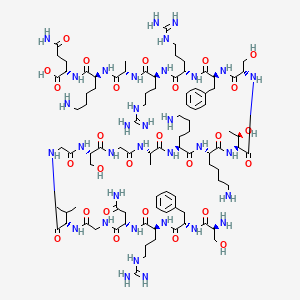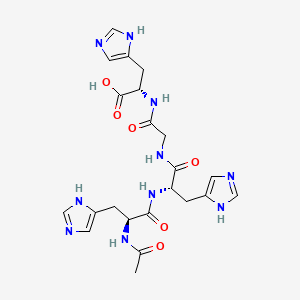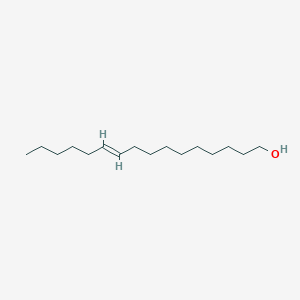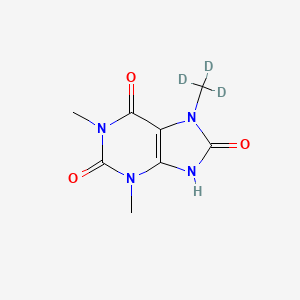
1,3,7-Trimethyluric Acid-d3
Overview
Description
1,3,7-Trimethyluric acid is an oxopurine in which the purine ring is substituted by oxo groups at positions 2, 6, and 8, and the nitrogens at positions 1, 3, and 7 are substituted by methyl groups . It is a metabolite of caffeine . It has a role as a human xenobiotic metabolite, a human blood serum metabolite, a mouse metabolite, and a human urinary metabolite .
Synthesis Analysis
Theacrine metabolism in Kucha plants, a unique kind of tea varieties, has been studied for the biosynthesis and catabolism of theacrine . The N-methyltransferase (NMT) encoded by TEA024443 may catalyze the methylation at the 9-N position in Kucha plant . In humans, the enzymes that metabolize caffeine into 1,3,7-trimethyluric acid include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 .Molecular Structure Analysis
The molecular formula of 1,3,7-Trimethyluric acid is C8H10N4O3 . The IUPAC name is 1,3,7-trimethyl-9H-purine-2,6,8-trione . The InChI is InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14) .Chemical Reactions Analysis
The metabolic ratio 1,3,7-trimethyluric acid (TMU) to caffeine was evaluated as a biomarker to describe variability in CYP3A activity in a cohort of healthy 21 to 35-year-old males .Physical and Chemical Properties Analysis
The molecular weight of 1,3,7-Trimethyluric acid is 210.19 g/mol . The density is 1.6±0.1 g/cm3 .Scientific Research Applications
Electrochemical and Enzymic Oxidation Applications
The study of the electrochemical oxidation of 1,3,7-trimethyluric acid has been conducted to understand its behavior at solid electrodes. This research revealed a pH-dependent oxidation peak, with variations in the reduction behavior of the oxidation product due to adsorption differences across electrodes. The identical nature of the intermediate products formed and the rate constants for their decay across different electrodes suggest a uniform mechanism of electrochemical oxidation for 1,3,7-trimethyluric acid. This knowledge can contribute to the development of electrochemical sensors and analytical methods for detecting and quantifying 1,3,7-trimethyluric acid and similar compounds in various environments (Goyal, Jain, & Jain, 1996).
Nitrosation and Transnitrosation Abilities
Research on the nitrosation of N-methyl derivatives of uric acid, including 1,3,7-trimethyluric acid, has provided insights into their reactivity with nitric oxide donors. The findings suggest that these compounds can act as nitric oxide vehicles, undergoing nitrosation on the nitrogen atom of their oxoimidazole ring. This property could be leveraged in studies related to nitric oxide's biological roles and its potential therapeutic applications, particularly in modulating physiological processes where nitric oxide is a key player (Suzuki, Yamamoto, & Pfleiderer, 2010).
Antioxidant Properties
Novel analogues of 1,3,7-trimethyluric acid have been synthesized and evaluated for their antioxidant capabilities, particularly in scavenging hydroxyl radicals and inhibiting lipid peroxidation. By modifying the structure of 1,3,7-trimethyluric acid, researchers have significantly enhanced its antioxidant properties. These findings are crucial for understanding the role of structural modification in enhancing the antioxidant activity of uric acid derivatives, potentially leading to the development of new antioxidants for therapeutic use (Bhat, Sridhar, & Madyastha, 2001).
Mechanism of Action
Target of Action
1,3,7-Trimethyluric Acid-d3, also referred to as trimethyluric acid and 8-oxy-caffeine, is a purine alkaloid . It is a minor metabolite of caffeine in humans . The primary targets of this compound are the enzymes that metabolize caffeine into 1,3,7-trimethyluric acid in humans, which include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 .
Mode of Action
The compound interacts with its targets, the cytochrome P450 (CYP) isoforms, to metabolize caffeine into 1,3,7-trimethyluric acid . This interaction results in changes in the caffeine metabolism process, leading to the production of 1,3,7-trimethyluric acid as a metabolite .
Biochemical Pathways
The biochemical pathway affected by this compound is the caffeine metabolism pathway . The downstream effects of this pathway involve the production of various metabolites, including 1,3,7-trimethyluric acid .
Pharmacokinetics
The pharmacokinetics of this compound is closely related to its role as a metabolite of caffeine. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by the metabolic activity of the CYP enzymes . These enzymes play a crucial role in determining the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as an antioxidant . It has shown an ability to scavenge hydroxyl radicals as well as protective potential against lipid peroxidation in erythrocyte membranes .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
The role of 1,3,7-Trimethyluric Acid-d3 in biochemical reactions is primarily as a metabolite of caffeine. It interacts with enzymes such as CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4, which are responsible for metabolizing caffeine into this compound . The nature of these interactions involves the enzymatic breakdown of caffeine, a process that occurs in the liver.
Metabolic Pathways
This compound is involved in the metabolic pathway of caffeine. The enzymes CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 metabolize caffeine into this compound
Properties
IUPAC Name |
1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXCFUMGEBZDDI-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849545 | |
| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188297-95-2 | |
| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


